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Compound Name:
4-Borono-2-

(trifluoromethyl)benzoic acid

Cat. No.: B1523260 Get Quote

An In-depth Technical Guide to 4-Borono-2-(trifluoromethyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on the chemical properties, synthesis, and application of 4-Borono-
2-(trifluoromethyl)benzoic acid. It aims to provide not only factual data but also field-proven

insights into its practical use, particularly in the context of modern synthetic and medicinal

chemistry.

Introduction: A Multifunctional Building Block
4-Borono-2-(trifluoromethyl)benzoic acid is a specialized bifunctional organic compound

that has garnered significant interest as a versatile building block in contemporary chemical

synthesis. Its structure is distinguished by three key components on a benzene ring: a

carboxylic acid group, a trifluoromethyl (-CF3) group, and a boronic acid (-B(OH)2) group. This

unique combination of functional groups makes it an invaluable reagent, particularly in the

fields of medicinal chemistry and materials science.[1]

The significance of this molecule lies in the synergistic interplay of its functional moieties:

The Boronic Acid Group: This moiety is the reactive handle for palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions, one of the most powerful and widely used methods for

forging carbon-carbon bonds to create complex molecular architectures like biaryls.[2][3]
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The Trifluoromethyl Group: The -CF3 group is a critical "bioisostere" in drug design. Its

strong electron-withdrawing nature and high lipophilicity can profoundly influence a

molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic

stability, membrane permeability, and binding affinity to biological targets.[4]

The Carboxylic Acid Group: This group provides a secondary site for chemical modification,

such as amidation or esterification, allowing for the straightforward extension of the

molecular scaffold or its attachment to other molecules of interest. Its acidity is significantly

enhanced by the adjacent electron-withdrawing -CF3 group.

This guide will delve into the essential chemical properties, reactivity, and applications that

underpin the utility of this important synthetic intermediate.

Core Physicochemical and Spectroscopic
Properties
The physical and chemical characteristics of 4-Borono-2-(trifluoromethyl)benzoic acid are

dictated by its functional groups. Understanding these properties is crucial for its effective

handling, storage, and deployment in chemical reactions.

Chemical Identity and Properties
A summary of the key identifiers and computed physicochemical properties is presented below.
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Property Value Source

CAS Number 1050424-03-7 [5][6]

Molecular Formula C₈H₆BF₃O₄ [5][6]

Molecular Weight 233.94 g/mol [6]

IUPAC Name
4-borono-2-

(trifluoromethyl)benzoic acid
-

Synonyms

4-carboxy-3-

trifluoromethylphenylboronic

acid

[6]

Appearance White to off-white solid
Inferred from related

compounds[7][8]

pKa Estimated ~3-4
Inferred from related

structures[8][9]

LogP 0.0834 [6]

Topological Polar Surface Area

(TPSA)
77.76 Å² [6]

Hydrogen Bond Donors 3 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 2 [6]

Causality Insights: The acidity of the carboxylic acid is significantly increased by the ortho-

trifluoromethyl group's strong inductive electron-withdrawing effect. Similarly, the Lewis acidity

of the boronic acid and its propensity for protodeboronation can be influenced by the electronic

environment of the ring, a key consideration for optimizing cross-coupling reaction conditions.

[3] The compound's moderate polarity suggests solubility in polar organic solvents like

methanol, ethanol, and acetone, a property shared by similar trifluoromethylated benzoic acids.

[8][10]

Spectroscopic Profile
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While specific spectra for this exact compound are not publicly available, a predictive analysis

based on its structure provides valuable guidance for characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons, with coupling patterns influenced by their positions relative to the bulky

and electron-withdrawing substituents. The acidic protons of the carboxylic acid and boronic

acid groups may appear as broad singlets, and their chemical shifts could vary with solvent

and concentration; they are often exchanged with D₂O.[11][12]

¹³C NMR: The carbon spectrum would reveal eight distinct signals. The carboxyl carbon

would appear significantly downfield (>165 ppm). The carbon attached to the -CF3 group

would show a characteristic quartet due to C-F coupling, and its chemical shift would be

influenced by the fluorine atoms.[13]

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -

CF3 group.

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad O-H

stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700

cm⁻¹), strong C-F stretching bands (~1100-1350 cm⁻¹), and a broad O-H stretch from the

boronic acid (~3200-3500 cm⁻¹).[14]

Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A common and effective method for synthesizing arylboronic acids is through the reaction of an

organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate,

followed by acidic hydrolysis.[15] For 4-Borono-2-(trifluoromethyl)benzoic acid, a logical

synthetic route would start from a readily available di-substituted benzene.

A plausible pathway is outlined below:
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Synthesis of 4-Borono-2-(trifluoromethyl)benzoic acid

4-Bromo-2-(trifluoromethyl)benzoic acid Protection (e.g., Esterification)MeOH, H⁺ Protected Ester Lithiation or Mg-insertion
n-BuLi or Mg

Organometallic Intermediate Borylation
(e.g., B(OiPr)₃)

Boronate Ester Hydrolysis (Acidic Workup)H₃O⁺ 4-Borono-2-(trifluoromethyl)benzoic acid

Click to download full resolution via product page

Caption: Plausible synthetic route starting from a brominated precursor.

Experimental Rationale:

Protection: The acidic proton of the carboxylic acid is incompatible with the highly basic

organometallic intermediates required for borylation. Therefore, it is first protected,

commonly as a methyl or ethyl ester.[16]

Metal-Halogen Exchange: The aryl bromide is converted into a more reactive organolithium

or Grignard reagent. This step is typically performed at low temperatures (e.g., -78 °C) to

prevent side reactions.

Borylation: The organometallic species acts as a nucleophile, attacking the electrophilic

boron atom of a trialkyl borate (like triisopropyl borate).

Deprotection & Hydrolysis: A single acidic workup step conveniently hydrolyzes the boronate

ester to the desired boronic acid and simultaneously removes the ester protecting group to

regenerate the carboxylic acid.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of 4-Borono-2-(trifluoromethyl)benzoic acid is as a nucleophilic

partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is

fundamental to modern organic synthesis for its reliability and functional group tolerance.[17]

The catalytic cycle proceeds through three key steps:
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Mechanism & Causality:

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of

an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity order is typically I > Br

> OTf >> Cl.[2]

Transmetalation: This is the crucial step where the organic group (R²) is transferred from the

boronic acid to the palladium center. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential here;

it activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻,

which facilitates the transfer.[3]

Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple

and are expelled from the coordination sphere, forming the new C-C bond and regenerating

the active Pd(0) catalyst to continue the cycle.

Applications in Research and Development
The unique trifunctional nature of 4-Borono-2-(trifluoromethyl)benzoic acid makes it a high-

value intermediate in several research areas.

Medicinal Chemistry: This compound is an ideal starting point for generating libraries of

novel drug candidates. Boron-containing compounds themselves have emerged as a

significant class of therapeutics, with several FDA-approved drugs like Bortezomib

(Velcade).[1] The boronic acid can be used to couple with a heterocyclic halide, a common

core in many pharmaceuticals, while the carboxylic acid can be converted to an amide to

explore structure-activity relationships (SAR).[18]

Materials Science: It can be incorporated into polymers or other materials to tune their

electronic or physical properties. The rigidity of the aromatic core and the specific properties

imparted by the -CF3 group can be leveraged to create materials with enhanced thermal

stability or specific optical characteristics.[19]

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and

herbicides. This building block can serve as a precursor for creating new, more effective crop

protection agents.

The following diagram illustrates a hypothetical workflow in a drug discovery context.
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Drug Discovery Application Workflow

Start: 4-Borono-2-(trifluoromethyl)benzoic acid
(Building Block A)

Suzuki-Miyaura Coupling

Heterocyclic Halide
(Building Block B)

Biaryl Intermediate

Amide Coupling / Library Synthesis

Final Compound Library

Amine Library
(R-NH₂)

Biological Screening
(e.g., Enzyme Assays)

Structure-Activity Relationship (SAR) Analysis

Lead Optimization

Click to download full resolution via product page

Caption: Use of the title compound in a typical medicinal chemistry workflow.
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Experimental Protocol: A Representative Suzuki-
Miyaura Coupling
This section provides a robust, self-validating protocol for the coupling of 4-Borono-2-
(trifluoromethyl)benzoic acid with a representative aryl bromide.

Objective: To synthesize 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid, 2'-(trifluoromethyl)- via

Suzuki-Miyaura coupling.

Reaction: 4-Borono-2-(trifluoromethyl)benzoic acid + 4-Bromoanisole → 2'-

(Trifluoromethyl)-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid

Materials:

4-Borono-2-(trifluoromethyl)benzoic acid (1.0 eq)

4-Bromoanisole (1.1 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

1,4-Dioxane (solvent)

Water (co-solvent)

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Magnetic stirrer with heating

Protocol Workflow:
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1. Setup & Inerting
- Assemble flame-dried Schlenk flask with stir bar.

- Purge with Argon/Nitrogen for 15 min.

2. Reagent Addition
- Add boronic acid, 4-bromoanisole, K₂CO₃, and Pd(PPh₃)₄ to the flask.

3. Evacuate & Backfill
- Evacuate flask under vacuum and backfill with inert gas (repeat 3x).

4. Solvent Addition
- Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

5. Reaction
- Heat mixture to 90-100 °C with vigorous stirring.

- Monitor by TLC or LC-MS.

6. Workup
- Cool to RT. Add water.

- Acidify with 1M HCl to pH ~2-3.
- Extract with Ethyl Acetate (3x).

7. Purification
- Dry combined organic layers over Na₂SO₄.

- Filter and concentrate under vacuum.
- Purify crude product via column chromatography or recrystallization.

8. Characterization
- Obtain ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Click to download full resolution via product page

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
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Step-by-Step Methodology:

Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and

condenser, add 4-Borono-2-(trifluoromethyl)benzoic acid (e.g., 234 mg, 1.0 mmol), 4-

bromoanisole (206 mg, 1.1 mmol), anhydrous potassium carbonate (414 mg, 3.0 mmol), and

Pd(PPh₃)₄ (35 mg, 0.03 mmol).

Inert Atmosphere: Seal the flask and condenser. Evacuate the flask under vacuum and

subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to

ensure the removal of all oxygen.

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1

ratio, 10 mL total). Degas the solvent by bubbling Argon through it for 20-30 minutes. Add the

degassed solvent to the reaction flask via syringe.

Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the mixture

vigorously. The reaction is typically complete within 4-12 hours.

Monitoring: Progress can be monitored by taking small aliquots, quenching them with water,

extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute

the mixture with 20 mL of water. Transfer the mixture to a separatory funnel and carefully

acidify to a pH of 2-3 using 1M HCl. The product should precipitate or move into the organic

phase upon extraction.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic

layers.

Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary

evaporator.

Purification: The resulting crude solid can be purified by flash column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to yield the pure product.
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Safety and Handling
Proper handling of 4-Borono-2-(trifluoromethyl)benzoic acid is essential to ensure

laboratory safety. The primary hazards are associated with inhalation, skin contact, and

ingestion.[5]

Hazard Type GHS Classification Precautionary Measures

Acute Toxicity, Oral H302: Harmful if swallowed

P270: Do not eat, drink or

smoke when using this

product. P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.[5]

Acute Toxicity, Dermal
H312: Harmful in contact with

skin

P280: Wear protective

gloves/protective clothing.

P302+P352: IF ON SKIN:

Wash with plenty of water.[5]

Acute Toxicity, Inhalation H332: Harmful if inhaled

P261: Avoid breathing dust.

P271: Use only outdoors or in

a well-ventilated area.

P304+P340: IF INHALED:

Remove person to fresh air.[5]

Skin/Eye Irritation H315/H319 (Probable)

P264: Wash skin thoroughly

after handling. Wear eye

protection.[20]

Handling Recommendations:

Always handle this compound in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.[21]

Avoid creating dust.[22]
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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